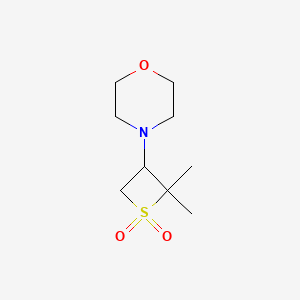
4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine is a chemical compound with the molecular formula C9H17NO3S It is characterized by the presence of a morpholine ring attached to a thietane ring, which is further substituted with dimethyl and dioxido groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine typically involves the reaction of morpholine with a suitable thietane derivative. One common method involves the use of 2,2-dimethyl-3-thietanyl chloride, which reacts with morpholine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to the corresponding sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thietane ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine or thietane rings.
科学研究应用
4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the morpholine and thietane rings allows for unique interactions with biological macromolecules, influencing their function and stability.
相似化合物的比较
4-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)morpholine can be compared with other similar compounds, such as:
2-(2,2-Dimethyl-1,1-dioxido-3-thietanyl)propyl 4-methylbenzenesulfonate: This compound has a similar thietane ring but differs in the substituents attached to it.
4-(2,2-Dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine: This compound has a vinyl group attached to the thietane ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
51314-49-9 |
|---|---|
分子式 |
C9H17NO3S |
分子量 |
219.30 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide |
InChI |
InChI=1S/C9H17NO3S/c1-9(2)8(7-14(9,11)12)10-3-5-13-6-4-10/h8H,3-7H2,1-2H3 |
InChI 键 |
CVTXMNXXSOPOSG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CS1(=O)=O)N2CCOCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



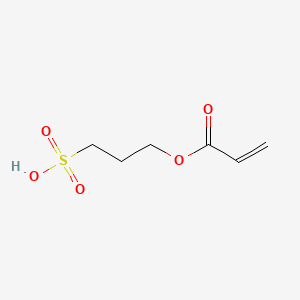

![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)


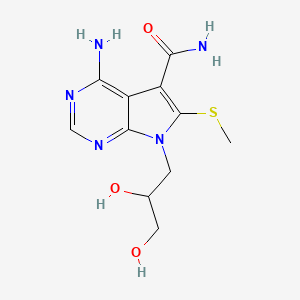
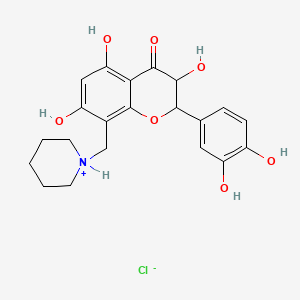
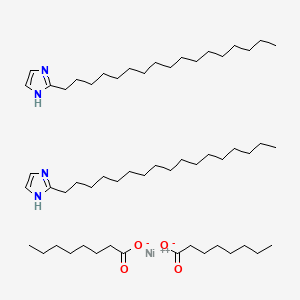
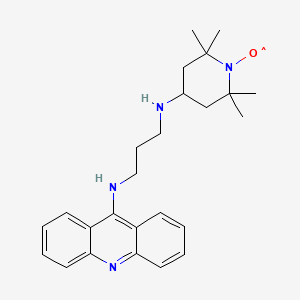
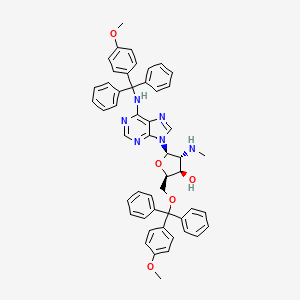

![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)
